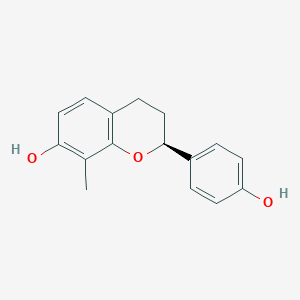
7,4'-Dihydroxy-8-methylflavan
Übersicht
Beschreibung
7,4’-Dihydroxy-8-methylflavan is a compound extracted from the red resin of Dracaena cochinchinensis . It has been found to increase the levels of alkaline phosphatase (ALP) activity, thus promoting mesenchymal stem cells (MSCs) osteogenic differentiation . Additionally, it has free radical scavenging properties .
Molecular Structure Analysis
The molecular formula of 7,4’-Dihydroxy-8-methylflavan is C16H16O3 . Its average mass is 256.296 Da and its monoisotopic mass is 256.109955 Da . It has one defined stereocentre .Physical And Chemical Properties Analysis
7,4’-Dihydroxy-8-methylflavan has a density of 1.3±0.1 g/cm3, a boiling point of 460.4±45.0 °C at 760 mmHg, and a flash point of 232.3±28.7 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond . Its polar surface area is 50 Å2 .Wissenschaftliche Forschungsanwendungen
Cytotoxicity and Anticancer Properties
7,4'-Dihydroxy-8-methylflavan has shown potential in cytotoxicity assays, indicating its effectiveness against various cancer cell lines. Nguyen et al. (2020) in their study on flavonoids and alkaloids isolated from Zephyranthes ajax Hort. found that 7,4'-dihydroxy-8-methylflavan was one of the compounds demonstrating potential cytotoxic activity (Nguyen et al., 2020). Similarly, Li et al. (2018) discovered three new flavanoids, including 7,4'-dihydroxy-8-methylflavan, from Dracaena cambodiana, showing weak cytotoxicity against BEL-7402 cells (Li et al., 2018).
Free Radical Scavenging Properties
Ioset et al. (2001) identified 7,4'-dihydroxy-8-methylflavan in Pancratium littorale and highlighted its free radical scavenging properties. The study emphasized its capacity to scavenge free radicals, which is significant in addressing oxidative stress-related diseases (Ioset et al., 2001).
Antimicrobial Activity
Research by Liu et al. (2008) on flavanes from Dracaena cambodiana noted the isolation of 7,4'-dihydroxy-8-methylflavan, with preliminary examination of its antimicrobial activities. This suggests its potential in combating microbial infections (Liu et al., 2008).
Osteogenic Activities
Xu et al. (2016) investigated homoisoflavonoids from Dracaena cochinchinensis, including 7,4'-dihydroxy-8-methylflavan, for their osteogenic activities in mouse mesenchymal stem cells. This research suggests its potential application in bone health and osteogenesis (Xu et al., 2016).
Metabolism and Bioavailability Studies
Studies on the metabolism of polyphenols, such as Wen and Walle (2006), indicate that methylated flavonoids like 7,4'-dihydroxy-8-methylflavan have improved intestinal absorption and metabolic stability, making them favorable candidates for therapeutic use (Wen & Walle, 2006).
Neuroprotective Effects
Liu et al. (2010) highlighted the neuroprotective effects of 7,8-dihydroxyflavone derivatives, suggesting that related compounds like 7,4'-dihydroxy-8-methylflavan may have similar neurogenic and antidepressant effects (Liu et al., 2010).
Eigenschaften
IUPAC Name |
(2S)-2-(4-hydroxyphenyl)-8-methyl-3,4-dihydro-2H-chromen-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-10-14(18)8-4-12-5-9-15(19-16(10)12)11-2-6-13(17)7-3-11/h2-4,6-8,15,17-18H,5,9H2,1H3/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHZZZRERDPSTA-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(CC2)C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1O[C@@H](CC2)C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20331808 | |
| Record name | 7,4'-Dihydroxy-8-methylflavan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20331808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,4'-Dihydroxy-8-methylflavan | |
CAS RN |
75412-98-5 | |
| Record name | 7,4'-Dihydroxy-8-methylflavan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20331808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



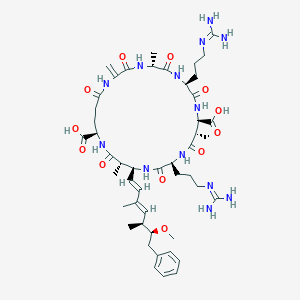
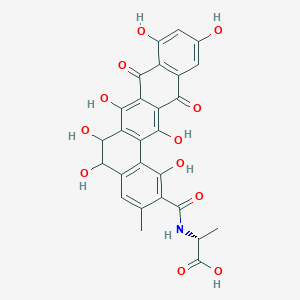
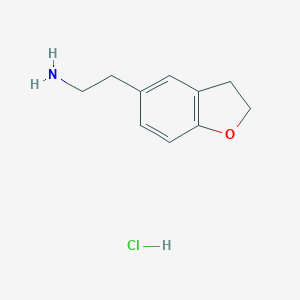
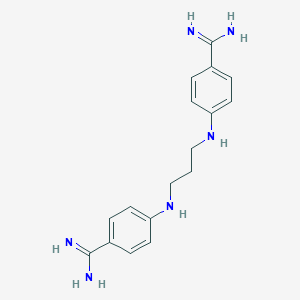
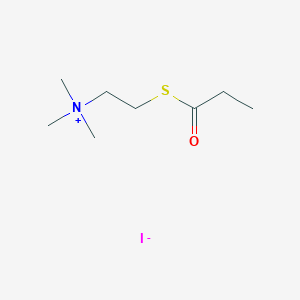
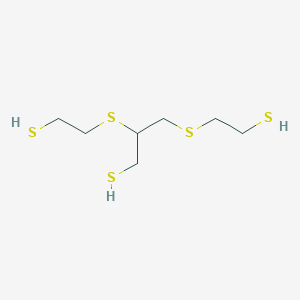
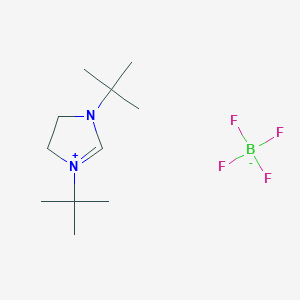
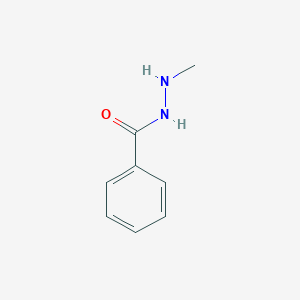
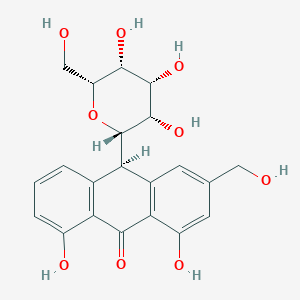
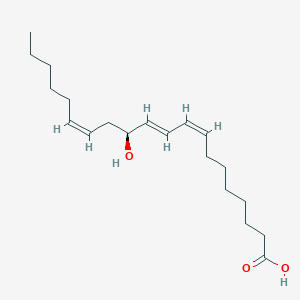
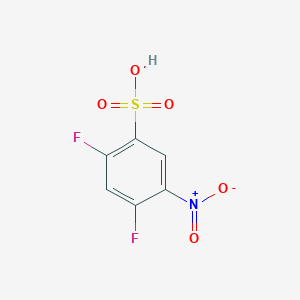
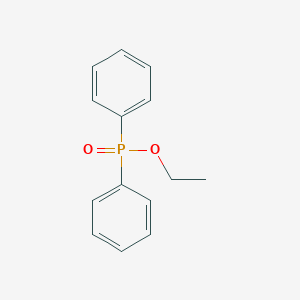
![Ethyl 4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoate](/img/structure/B161189.png)
